4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile
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Overview
Description
4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
One study revealed that a compound with a similar structure induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . For instance, the reaction of 1-(4-benzoylphenyl)ethanone with phenylhydrazine in ethanol and concentrated hydrochloric acid can yield indole derivatives .
Industrial Production Methods
Industrial production of indole derivatives may involve catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as anhydrous aluminum chloride in Fries rearrangement reactions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: 4-[(3-carboxy-2-methyl-1H-indol-1-yl)methyl]benzonitrile.
Reduction: 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzylamine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-formylindole: Shares the formyl group but lacks the benzonitrile moiety.
1-methylindole-3-carboxaldehyde: Similar indole structure with a carboxaldehyde group.
Properties
IUPAC Name |
4-[(3-formyl-2-methylindol-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-13-17(12-21)16-4-2-3-5-18(16)20(13)11-15-8-6-14(10-19)7-9-15/h2-9,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKLVFPFYFMCEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)C#N)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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